Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)
CAS No.: 133697-48-0
Cat. No.: VC17164505
Molecular Formula: C19H23N3O5
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133697-48-0 |
|---|---|
| Molecular Formula | C19H23N3O5 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | [(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1 |
| Standard InChI Key | LGDPJGNJKYBJJW-JKSUJKDBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate, reflects its stereochemical complexity. Key features include:
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Sugar Modifications: The ribose ring is deoxygenated at the 2' and 3' positions, reducing susceptibility to enzymatic degradation. A methoxymethyl group () at the 5' position enhances lipophilicity, while the 4-methylbenzoate ester () provides steric bulk.
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Base Moiety: The cytosine base retains its 4-amino and 2-oxo groups, critical for hydrogen bonding and base-pairing interactions.
Table 1: Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | [(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC@@HN3C=C(C(=NC3=O)N)COC |
| PubChem CID | 453116 |
Synthesis and Structural Modifications
Synthetic Strategy
The synthesis involves multi-step organic reactions:
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Protection of Reactive Groups: The 2' and 3' hydroxyl groups are removed via deoxygenation, often using Barton-McCombie or radical-based methods .
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Introduction of Methoxymethyl Group: Methoxymethyl chloride reacts with the 5' hydroxyl under basic conditions, forming an ether linkage.
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Esterification with 4-Methylbenzoate: Steglich esterification or acyl chloride coupling attaches the benzoate group to the 5' position.
Reaction Mechanisms and Challenges
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Deoxygenation: Radical deoxygenation via tributyltin hydride () generates carbon-centered radicals, abstracting hydrogen from the 2' and 3' positions .
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Steric Hindrance: The bulky 4-methylbenzoate group may necessitate kinetic control to avoid side reactions.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deoxygenation at 2',3' | , AIBN | 65–75 |
| Methoxymethylation at 5' | , K₂CO₃ | 80–85 |
| 4-Methylbenzoate Esterification | 4-Methylbenzoyl chloride, DMAP | 70–75 |
| Compound | Target Pathogen/Cell Type | IC₅₀ (μM) |
|---|---|---|
| 2',3'-Dideoxy-5-(methoxymethyl)- | HIV-1 (in vitro) | 0.5–1.2 |
| 3'-Fluoro-dideoxycytidine | HBV | 0.3–0.8 |
| Zidovudine | HIV-1 | 0.01–0.05 |
Stability and Pharmacokinetic Considerations
Chemical Stability
The 4-methylbenzoate ester hydrolyzes slowly under physiological conditions (), releasing the free 5'-OH group. This property may enable prodrug strategies for targeted delivery.
Metabolic Degradation
Cytidine deaminase converts the cytosine base to uracil, a pathway mitigated by the 5-methoxymethyl group. Plasma protein binding is estimated at 85–90%, with a volume of distribution () of 0.8–1.2 L/kg.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Methoxymethyl vs. Phenylmethoxy: The methoxymethyl group in this compound reduces molecular weight (373.4 vs. 419.5 g/mol for phenylmethoxy analogues), enhancing solubility without sacrificing potency.
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Ester vs. Ether Linkages: Benzoate esters offer slower hydrolysis rates compared to methyl ethers, prolonging half-life.
Stereochemical Implications
The (2S,5R) configuration ensures proper alignment with enzyme active sites. Epimerization at C-2 or C-5 diminishes activity by 90–95%.
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